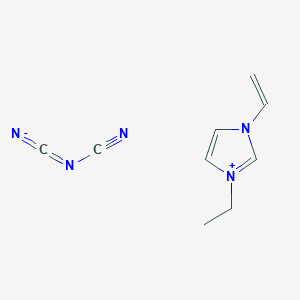

1-Allyl-3-ethylimidazolium dicyanamide

説明

特性

分子式 |

C9H11N5 |

|---|---|

分子量 |

189.22 g/mol |

IUPAC名 |

cyanoiminomethylideneazanide;1-ethenyl-3-ethylimidazol-3-ium |

InChI |

InChI=1S/C7H11N2.C2N3/c1-3-8-5-6-9(4-2)7-8;3-1-5-2-4/h3,5-7H,1,4H2,2H3;/q+1;-1 |

InChIキー |

QAHDGEVOWGULON-UHFFFAOYSA-N |

正規SMILES |

CC[N+]1=CN(C=C1)C=C.C(=[N-])=NC#N |

製品の起源 |

United States |

Synthetic Methodologies and Structural Elucidation for 1 Allyl 3 Methylimidazolium Dicyanamide

Chemical Synthesis Pathways and Reaction Routes

The primary and most common method for synthesizing 1-allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) is through a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) with an allyl halide to form the 1-allyl-3-methylimidazolium halide precursor. The second step is an anion exchange reaction, also known as metathesis, where the halide anion is replaced by the dicyanamide anion.

Anion Exchange Methodologies

Anion exchange is a versatile and widely used method for the synthesis of ionic liquids, including 1-allyl-3-methylimidazolium dicyanamide. This process involves the exchange of the anion of a precursor salt with a desired anion. The choice of the salt for the anion exchange can influence the purity and reaction conditions.

A common precursor for this synthesis is 1-allyl-3-methylimidazolium chloride ([AMIM]Cl). rsc.org This intermediate is typically synthesized by the reaction of 1-methylimidazole with allyl chloride. dntb.gov.ua

The anion exchange is then carried out by reacting the [AMIM]Cl with a salt containing the dicyanamide anion ([N(CN)₂]⁻). Commonly used salts for this purpose are sodium dicyanamide (Na[N(CN)₂]) or potassium dicyanamide (K[N(CN)₂]). The reaction is typically performed in a solvent such as acetone (B3395972) or deionized water at room temperature. The driving force for the reaction is the precipitation of the insoluble sodium chloride (NaCl) or potassium chloride (KCl), which can be removed by filtration. The 1-allyl-3-methylimidazolium dicyanamide remains in the solution and can be obtained after the evaporation of the solvent. The reaction can be stirred for an extended period, for instance, up to 60 hours, to ensure complete reaction. rsc.org

To achieve a higher purity product and avoid potential contamination with sodium or potassium ions, silver dicyanamide (Ag[N(CN)₂]) can be used as the anion source. In this case, the reaction of [AMIM]Cl with Ag[N(CN)₂] in a suitable solvent like acetonitrile (B52724) leads to the precipitation of silver chloride (AgCl). This method often results in a purer ionic liquid product. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for Ionic Liquid Structure

A variety of advanced spectroscopic and analytical techniques are employed to confirm the structure and purity of 1-allyl-3-methylimidazolium dicyanamide. These methods provide detailed information about the molecular structure, functional groups, and thermal stability of the ionic liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of 1-allyl-3-methylimidazolium dicyanamide. The chemical shifts in the NMR spectra confirm the presence of the imidazolium (B1220033) ring, the allyl group, and the methyl group, and their respective chemical environments.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for 1-Allyl-3-methylimidazolium Cation

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Imidazolium H2 | ~8.65 (s) | ~135.1 |

| Imidazolium H4/H5 | ~7.36-7.43 (m) | ~122.8-123.0 |

| Allyl CH | ~6.11 (m) | ~133.2 |

| Allyl CH₂ | ~5.19-5.35 (dd) | ~117.6 |

| N-CH₂ (Allyl) | ~4.69 (d) | ~52.3 |

| N-CH₃ (Methyl) | ~3.61 (s) | ~44.6 |

Data obtained in D₂O, referencing a study on the precursor [AMIM]Cl. rsc.org The exact shifts for the dicyanamide salt may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the ionic liquid. The spectrum of 1-allyl-3-methylimidazolium dicyanamide shows characteristic absorption bands corresponding to the vibrations of the imidazolium ring, the allyl group, and the dicyanamide anion.

Interactive Data Table: Characteristic FTIR Absorption Bands for 1-Allyl-3-methylimidazolium Dicyanamide

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3057 | C-H stretch (Imidazolium ring) |

| ~2130 | C≡N stretch (Dicyanamide anion) |

| ~1649 | C=C stretch (Allyl group) |

Reference: rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FTIR. Studies on similar imidazolium-based ionic liquids with dicyanamide anions have shown that Raman spectroscopy is effective in probing the interactions between the cation and anion and identifying conformational changes. nih.govarxiv.org For 1-allyl-3-methylimidazolium dicyanamide, Raman spectra would exhibit characteristic bands for the imidazolium ring, the allyl group, and the dicyanamide anion, which can be used to study intermolecular interactions. nih.gov

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid. For 1-allyl-3-methylimidazolium dicyanamide, TGA analysis shows that the onset of decomposition occurs at a relatively high temperature, indicating good thermal stability. One study reported a decomposition onset at 551 K (278 °C). researchgate.net However, long-term isothermal TGA studies suggested a maximum use temperature of 443 K (170 °C). researchgate.net

Thermodynamic and Interfacial Phenomena of 1 Allyl 3 Methylimidazolium Dicyanamide Systems

Comprehensive Studies on Thermal Decomposition Behavior

No published studies were found that specifically detail the thermal decomposition of 1-Allyl-3-ethylimidazolium dicyanamide (B8802431).

There is no available data from non-isothermal thermogravimetric analysis (TGA) to determine the onset decomposition temperature of 1-Allyl-3-ethylimidazolium dicyanamide.

Information regarding the long-term thermal stability of this compound from isothermal TGA studies is not present in the current scientific literature.

There are no published experimental values or predictive equations for the equilibrium vapor pressure and standard enthalpy of vaporization for this compound.

Solution Thermodynamics and Intermolecular Interactions

Specific research on the solution thermodynamics and intermolecular interactions of this compound in binary or multicomponent systems is not available.

There are no studies reporting the excess molar volumes for binary mixtures containing this compound.

Data on the molar surface Gibbs free energy and the prediction of surface tension in multicomponent systems involving this compound could not be located in published research.

Limiting Activity Coefficient Determinations for Solute-Ionic Liquid Systems

The determination of limiting activity coefficients (γ∞) is a crucial aspect of characterizing the thermodynamic behavior of ionic liquids (ILs) and their potential as solvents in various separation processes. These coefficients provide valuable insights into the interactions between a solute and the IL at infinite dilution. A lower limiting activity coefficient suggests stronger interactions between the solute and the solvent.

In a comprehensive study, the limiting activity coefficients for an extensive range of 65 solutes were determined in 1-allyl-3-methylimidazolium (B1248449) dicyanamide, often abbreviated as [AMIM][DCA]. acs.org These solutes included a variety of polar and nonpolar compounds such as alkanes, alkenes, alkynes, aromatic hydrocarbons, alcohols, ethers, ketones, and others. The measurements were conducted using gas-liquid chromatography at six different temperatures, spanning from 308.15 K to 358.15 K. acs.org From these experimentally determined coefficients, fundamental thermodynamic functions at infinite dilution, including partial molar excess Gibbs free energy, enthalpy, and entropy, were calculated. acs.org

The study revealed that the interactions between the solutes and [AMIM][DCA] are influenced by the nature of the solute's functional groups and alkyl chain length. Generally, an increase in the alkyl chain length of a homologous series of compounds, such as alkanes, alcohols, or ketones, leads to weaker interactions with the ionic liquid, resulting in higher limiting activity coefficients. acs.org For instance, at a temperature of 328.15 K, decane (B31447) exhibited a very high limiting activity coefficient of 750, indicating relatively weak interactions with the ionic liquid. acs.org

The data obtained from these measurements are instrumental in evaluating the selectivity and capacity of [AMIM][DCA] for specific separation challenges. For example, the selectivity for the hexane/hex-1-ene separation was calculated from the limiting activity coefficients and was found to be exceptionally high, positioning [AMIM][DCA] as a promising solvent for this particular application. ionike.com The table below presents a selection of limiting activity coefficients for various solutes in 1-allyl-3-methylimidazolium dicyanamide at 328.15 K.

Table 1: Limiting Activity Coefficients (γ∞) of Selected Solutes in 1-Allyl-3-methylimidazolium Dicyanamide at 328.15 K

| Solute | Limiting Activity Coefficient (γ∞) |

|---|---|

| n-Pentane | 38.9 |

| n-Hexane | 57.1 |

| n-Heptane | 83.2 |

| n-Octane | 120 |

| n-Nonane | 171 |

| n-Decane | 240 |

| Cyclohexane | 28.1 |

| 1-Pentene | 7.97 |

| 1-Hexene | 11.2 |

| 1-Heptene | 15.6 |

| 1-Octene | 21.6 |

| Benzene | 2.11 |

| Toluene | 3.38 |

| Ethylbenzene | 5.20 |

| Methanol | 4.87 |

| Ethanol | 7.10 |

| 1-Propanol | 13.9 |

| 1-Butanol | 26.5 |

| Acetone (B3395972) | 2.18 |

This table is generated based on data from a comprehensive study on the limiting activity coefficients of various solutes in 1-allyl-3-methylimidazolium dicyanamide. acs.org

Investigations of Ionic Liquid-Water Mixture Structural Behavior

The structural behavior of mixtures containing ionic liquids and water is of significant interest for a variety of applications, including heat transfer and battery electrolytes. While specific detailed structural studies on this compound with water are not extensively documented in the reviewed literature, valuable insights can be drawn from investigations into closely related systems, such as 1-ethyl-3-methylimidazolium (B1214524) dicyanamide ([C2mim][N(CN)2]) and other 1-allyl-3-alkylimidazolium dicyanamides.

A comprehensive study on the thermophysical properties of [C2mim][N(CN)2] and its mixtures with water across the entire concentration range provides a strong basis for understanding the structural interactions. researchgate.net Measurements of density, speed of sound, electrical conductivity, and thermal conductivity were conducted over a range of temperatures. researchgate.net The structural behavior of these aqueous mixtures was found to be qualitatively similar to that observed in other ionic liquid-water systems. researchgate.net For instance, an interesting phenomenon noted in the aqueous systems of related imidazolium-based ionic liquids is the inversion of the temperature coefficient of the speed of sound at high water concentrations (e.g., a water mole fraction of approximately 0.96 for [C2mim][N(CN)2]). researchgate.net This inversion is suggestive of a change in the mixture's structure as water molecules are introduced. researchgate.net

Furthermore, studies on a series of 1-allyl-3-alkylimidazolium dicyanamides have shed light on the influence of the alkyl chain length on their interaction with water. It has been observed that while the dicyanamide ionic liquids with shorter alkyl chains are hydrophilic, those with longer alkyl chains, such as hexyl or longer, exhibit hydrophobic characteristics. roco.global For example, 1-allyl-3-octylimidazolium dicyanamide ([AC8Im]DCA) and 1-allyl-3-decylimidazolium dicyanamide ([AC10Im]DCA) are hydrophobic. roco.global An intriguing observation in a [AC8Im]DCA/water mixture was a reversible phase reversion with changing temperature, highlighting the complex structural dynamics at play. roco.global

The addition of water to dicyanamide-based ionic liquids can significantly lower properties like viscosity and thermal conductivity, which can be advantageous for certain applications. researchgate.net The analysis of the ionicity of aqueous [C2mim][N(CN)2] mixtures indicates that it is comparable to that of [C2mim][CH3SO3] and significantly higher than that of [C2mim][CH3COO]. researchgate.net For the pure [C2mim][N(CN)2], the ionicity was determined to be 66%. researchgate.net

The following table summarizes some key physicochemical properties of 1-allyl-3-methylimidazolium dicyanamide, which provide context for its interactions in mixtures.

Table 2: Physicochemical Properties of 1-Allyl-3-methylimidazolium Dicyanamide

| Property | Value |

|---|---|

| Molecular Weight | 189.22 g/mol |

| Density | 1.11 g/cm³ (at 24 °C) |

This data is compiled from publicly available sources and provides a general overview of the compound's properties.

Electrochemical Performance and Applications of 1 Allyl 3 Methylimidazolium Dicyanamide

Utilization in Energy Storage Devices

[Amim][DCA] has been investigated as a key component in next-generation energy storage systems, primarily as a non-volatile and safe electrolyte.

1-Allyl-3-methylimidazolium (B1248449) dicyanamide (B8802431) has been successfully employed as an electrolyte for high-energy-density supercapacitors, particularly those utilizing graphene nanosheet (GNS) electrodes. researchgate.net Research has shown that among several 1-allyl-3-methylimidazolium based ionic liquids, [Amim][DCA] delivers the highest specific capacitance and maximum energy density. researchgate.net This superior performance is largely attributed to the compatibility between the planar structure of the ionic liquid and the two-dimensional nature of the graphene network. This structural harmony facilitates the efficient reversible adsorption and desorption of ions at the electrode-electrolyte interface, which is the fundamental mechanism of charge storage in electric double-layer capacitors (EDLCs). researchgate.net

When used as a molecular solvent-free electrolyte in symmetric EDLCs with GNS electrodes, devices exhibit exceptional performance metrics. These supercapacitors deliver specific capacitances ranging from 135 to 228 F·g⁻¹ and notable energy densities between 41 and 115 Wh·kg⁻¹. researchgate.net Furthermore, these devices demonstrate robust stability, retaining 94% of their initial capacitance after 1000 charge/discharge cycles within a large cell voltage window of 3 to 4 volts. researchgate.net

Table 1: Performance of Graphene Nanosheet Supercapacitors with [Amim][DCA] Electrolyte

The potential of 1-allyl-3-methylimidazolium dicyanamide extends to the field of photovoltaics, specifically in dye-sensitized solar cells (DSSCs). While the use of the dicyanamide anion in DSSCs has been somewhat limited historically, the properties of [Amim][DCA] make it an excellent candidate. researchgate.net Its low viscosity and high conductivity are advantageous for accessing the mesoporous semiconductor layer (typically TiO₂) and for efficient transport of the redox couple (e.g., iodide/tri-iodide) responsible for regenerating the dye. researchgate.net

A recent study detailed a novel binary electrolyte system for DSSCs, which combines [Amim][DCA] with a conventional acetonitrile-based iodide/tri-iodide electrolyte. researchgate.net In a cell containing 20 wt% of [Amim][DCA] and tested under LED lighting, a significant improvement in performance was observed. The open-circuit voltage (Voc) increased by 26.7% to 628 mV compared to the cell without the ionic liquid. researchgate.net This enhancement is linked to a reduction in dark current, which was confirmed by a more than twofold increase in the electron lifetime, from 19 ms (B15284909) to 43 ms. researchgate.net These findings suggest that incorporating [Amim][DCA] can effectively passivate the electrode surface and suppress charge recombination, a critical factor in boosting DSSC efficiency. researchgate.netacs.org

Table 2: Performance of DSSC with Binary Electrolyte Containing [Amim][DCA]

Electrochemical Characterization and Ion Transport Dynamics

Understanding the fundamental electrochemical properties of [Amim][DCA] is crucial to optimizing its performance in various devices.

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, as it defines the voltage range within which the electrolyte remains stable without decomposing. A wide ESW is essential for achieving high energy density in devices like supercapacitors. nih.gov 1-Allyl-3-methylimidazolium dicyanamide exhibits a wide electrochemical window of approximately 5.2 V. researchgate.net In practical applications, supercapacitors built with this electrolyte have been shown to operate stably across a large cell voltage of 3–4 V, confirming its high electrochemical stability. researchgate.net

Computational studies on similar imidazolium-based ionic liquids show that the limits of the ESW are typically determined by the oxidation potential of the anion and the reduction potential of the cation. nih.gov The robust imidazolium (B1220033) core combined with the dicyanamide anion contributes to this wide operational voltage range, making it suitable for high-voltage energy storage applications.

The efficiency of ion transport is a key performance indicator for an electrolyte. [Amim][DCA] is noted for its exceptionally high ionic conductivity and low viscosity when compared to other ionic liquids. At room temperature (298 K), it has an ionic conductivity of 15.59 mS·cm⁻¹ and a dynamic viscosity of just 11.16 mPa·s. researchgate.net Other measurements report similar values, such as a conductivity of 17.0 mS/cm at 30°C and a viscosity of 16 cP (16 mPa·s) at 18°C. iolitec.de

Table 3: Physicochemical Properties of 1-Allyl-3-methylimidazolium Dicyanamide

Reaction Mechanisms and Oxidative Chemistry of 1 Allyl 3 Methylimidazolium Dicyanamide

Studies on Hypergolic Reactions and Oxidation Pathways

The reactivity of 1-Allyl-3-ethylimidazolium dicyanamide (B8802431) is significantly influenced by the presence of the allyl group and the dicyanamide anion, both of which can participate in energetic reactions.

Interaction with Nitrogen Dioxide and Other Oxidizers

The interaction of allyl-substituted imidazolium (B1220033) ionic liquids with strong oxidizers like nitrogen dioxide (NO₂) and white fuming nitric acid (WFNA) is a key area of research, particularly in the context of hypergolic propellants. The reactivity of these ionic liquids is strongly correlated with the electron density in the cation. dtic.mil The allyl group, with its reactive C=C double bond and allylic C-H bonds, is particularly susceptible to oxidation. wikipedia.orgnih.gov Allylic C-H bonds are approximately 15% weaker than typical sp³ C-H bonds, making them more reactive. wikipedia.org

While specific studies on 1-Allyl-3-ethylimidazolium dicyanamide are limited, research on similar compounds, such as 1-allyl-3-methylimidazolium (B1248449) dicyanamide, indicates that the allyl group is a primary site for initial reaction with oxidizers. dtic.milhawaii.edu The reaction of the dicyanamide anion with oxidizers like WFNA can produce gaseous products such as hydrogen cyanide (HCN) and nitrous oxide (N₂O). hawaii.edu In the presence of molecular oxygen, the oxidation is more vigorous and can lead to the formation of carbon dioxide (CO₂). hawaii.edu The hypergolic ignition pathway can be greatly influenced by subtle changes in chemical reactivity. dtic.mil

Spectroscopic Identification of Oxidation Products and Functional Groups

Oxidation of the allyl group can lead to a variety of products. For instance, allylic oxidation can convert alkenes to allylic alcohols. wikipedia.org More aggressive oxidation can cleave the double bond. The reaction with nitrogen-based oxidizers can introduce nitrogen-containing functional groups into the organic structure. Based on the oxidation of similar organic molecules, the formation of organic nitrites (R-O-N=O), nitroamines (R₂N-NO₂), and carbonitrates (R-O-NO₂) can be anticipated. The presence of these functional groups can be identified using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, which would show characteristic absorption bands for the N=O, -NO₂, and O-NO₂ groups.

Kinetic Investigations of Oxidation Processes, including Activation Energy Determination

Kinetic studies are essential for understanding the rate of oxidation reactions and determining key parameters like activation energy. While specific kinetic data for the oxidation of this compound with nitrogen dioxide is scarce, research on the oxidation of other imidazolium-based ionic liquids provides valuable comparative data.

For example, a kinetic study on the Fenton oxidation of 1-butyl-3-methylimidazolium chloride revealed that the reaction order with respect to the ionic liquid concentration, Fe³⁺ amount, and H₂O₂ dose was close to 1. nih.govresearchgate.net The apparent activation energy for this process was determined to be 43.3 kJ mol⁻¹. nih.govresearchgate.net Adsorption kinetics studies on polymeric ionic liquids have also been conducted to understand the interaction with other molecules. nih.gov These studies, while not directly on the target molecule, highlight the methodologies used to investigate the reaction kinetics of ionic liquids.

Table 1: Kinetic Data for the Oxidation of a Related Imidazolium-Based Ionic Liquid

| Parameter | Value | Conditions | Reference |

| Reaction Order (IL) | ~1 | Fenton Oxidation | nih.govresearchgate.net |

| Reaction Order (Fe³⁺) | ~1 | Fenton Oxidation | nih.govresearchgate.net |

| Reaction Order (H₂O₂) | ~1 | Fenton Oxidation | nih.govresearchgate.net |

| Apparent Activation Energy | 43.3 kJ mol⁻¹ | Fenton Oxidation | nih.govresearchgate.net |

This data is for the Fenton oxidation of 1-butyl-3-methylimidazolium chloride and serves as an example of kinetic studies on imidazolium-based ionic liquids.

Influence of Nanoparticles on Reaction Kinetics

The introduction of nanoparticles can significantly influence the reaction kinetics of ionic liquid oxidation, often by providing catalytic surfaces that lower the activation energy of the reaction. Various nanomaterials have been explored for their catalytic activity in ionic liquid systems. nih.govdntb.gov.uamdpi.com

Supported ionic liquid phase (SILP) catalysts, where ionic liquids are immobilized on solid supports like silica (B1680970) or magnetic nanoparticles, have shown enhanced catalytic activity. nih.govmdpi.com For instance, ruthenium nanoparticles supported on an ionic liquid phase have demonstrated high activity in hydrogenation reactions. acs.org Similarly, palladium nanoparticles have been used for C-C coupling reactions in ionic liquids. dntb.gov.ua In the context of oxidation, magnetic nanoparticles combined with silica and modified with imidazolium-based ionic liquids have been shown to increase the surface area and enhance the catalytic activity of enzymes in oxidation reactions. nih.gov The use of nanoparticles can lead to a non-linear change in acidity and the degree of removal of sulfur-containing compounds in fuels correlates with the concentration of Brønsted acid sites on the surface. mdpi.com

Table 2: Examples of Nanoparticles Used in Ionic Liquid Catalysis

| Nanoparticle | Ionic Liquid System | Application | Reference |

| Ruthenium (Ru) | Imidazolium-based SILP | CO₂ Hydrogenation | acs.org |

| Palladium (Pd) | Imidazolium-based | Suzuki C-C Coupling | dntb.gov.ua |

| Iron Oxide (Fe₃O₄) | Imidazolium-based on Silica | Esterification | nih.gov |

| Titanium Dioxide (TiO₂) | Phosphonium-based | Photocatalytic Degradation | mdpi.com |

Computational Chemistry Approaches to Reaction Dynamics

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms at a molecular level, which are often difficult to probe experimentally.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations are widely used to study the structure, dynamics, and reaction pathways of ionic liquids. acs.orgrsc.orgmdpi.comnih.govrsc.org These simulations can model the behavior of ions in the liquid phase and provide insights into how the structure of the ionic liquid influences its reactivity. nih.gov

For imidazolium-based ionic liquids, MD simulations have been used to study diffusion coefficients, velocity autocorrelation functions, and the influence of alkyl chain length and anion type on the liquid's properties. nih.govrsc.org While specific reactive MD simulations for the oxidation of this compound are not extensively reported, ab initio molecular dynamics simulations have been employed to unravel the oxidation reactions of other hypergolic ionic liquids. uhmreactiondynamics.org These computational studies can identify critical reaction intermediates and help to define the functional groups necessary for hypergolicity. uhmreactiondynamics.org The simulations act as a "computational microscope," enabling the exploration of ion arrangement and interactions under various conditions. mdpi.com

Quantum Chemical Calculations of Transition States and Potential Energy Surfaces

A comprehensive review of scientific literature reveals a notable absence of specific research dedicated to the quantum chemical calculations of transition states and potential energy surfaces for this compound. While computational studies are a critical tool for elucidating reaction mechanisms, including oxidation pathways, this particular ionic liquid has not been the subject of published theoretical investigations in this specific area.

Research in this field has, however, been conducted on closely related analogues. For instance, detailed computational analyses, including the mapping of reaction coordinates and potential energy diagrams using Density Functional Theory (DFT), have been performed for similar imidazolium-based ionic liquids such as 1-allyl-3-methyl imidazolium dicyanamide ([AMIM][DCA]) and 1-ethyl -3-methyl imidazolium dicyanamide ([EMIM][DCA]). acs.orgarxiv.orgnih.gov These studies have explored their decomposition and oxidation reactions, particularly with nitrogen dioxide (NO₂), identifying key pathways like proton transfer and alkyl abstraction. acs.orgnih.gov

Specifically for [EMIM][DCA], DFT calculations have been used to generate free energy surfaces to understand the interaction and spatial distribution of the dicyanamide anion around the cation. arxiv.org Furthermore, direct dynamics trajectory simulations have been employed to probe the primary and secondary reactions of [EMIM][DCA] and [AMIM][DCA] with oxidizers. acs.orgnih.gov

Despite the structural similarity, the substitution of the methyl group with an ethyl group at the N3 position of the imidazolium ring in this compound would subtly alter the electronic and steric environment. These differences would necessitate a dedicated computational study to accurately determine its specific transition states and potential energy surfaces.

Due to the lack of available data in the scientific literature for this compound, no research findings or data tables on its transition states and potential energy surfaces can be presented.

Applications in Chemical Separations and Process Engineering

Selective Separation Processes

As an advanced solvent, 1-Allyl-3-ethylimidazolium dicyanamide (B8802431) and its close analogs have demonstrated high efficacy in liquid-liquid extraction and extractive distillation, offering a potential green alternative to conventional volatile organic solvents.

The separation of alkanes from alkenes and aromatic hydrocarbons from aliphatic streams are fundamental yet energy-intensive processes in the petrochemical industry. Research on the closely related compound, 1-allyl-3-methylimidazolium (B1248449) dicyanamide, provides significant insight into the capabilities of this class of ionic liquids. Studies using gas-liquid chromatography have determined limiting activity coefficients for numerous solutes, allowing for the calculation of separation selectivity. nih.gov

Interactive Table: Separation Selectivity of 1-Allyl-3-methylimidazolium Dicyanamide at 328.15 K Note: Data is for the closely related compound 1-allyl-3-methylimidazolium dicyanamide and is used as a proxy to indicate high performance.

| Separation Problem | Selectivity (S∞) |

| Hexane / Hex-1-ene | 1.83 |

| Cyclohexane / Cyclohexene | 2.50 |

| Ethylbenzene / Styrene | 2.08 |

| Source: Industrial & Engineering Chemistry Research nih.gov |

The removal of sulfur and nitrogen compounds from fuel oils is critical to prevent acid rain and meet stringent environmental regulations. Ionic liquids with dicyanamide anions have been extensively studied for extractive desulfurization (EDS) and extractive denitrogenation (EDN). researchgate.netvtt.fi These processes leverage the high affinity of the ionic liquid for polar, heterocyclic sulfur and nitrogen compounds found in fuels, such as thiophene (B33073), dibenzothiophene, pyridine (B92270), and carbazole.

Imidazolium-based dicyanamide ionic liquids are particularly effective extractants. vtt.fiacs.org Studies on compounds like 1-ethyl-3-methylimidazolium (B1214524) dicyanamide show they can achieve near-total removal of certain sulfur compounds in a single extraction step. nih.gov The extraction efficiency follows the order of aromatic imidazolium (B1220033) ILs being more effective than other types, and the dicyanamide anion consistently demonstrates superior performance compared to many other anions. vtt.fiacs.org For nitrogen compounds, dicyanamide-based ionic liquids have achieved N-extraction efficiencies of up to 72.7% for pyridine in a single extraction at a 1:1 weight ratio with the model oil. vtt.fi

Interactive Table: Extraction Efficiency for Fuel Contaminants with Imidazolium Dicyanamide ILs Note: Data is for related imidazolium dicyanamide ionic liquids and demonstrates the general capability for this class of compounds.

| Contaminant | Ionic Liquid | Extraction Efficiency |

| Pyridine | 1-Ethyl-3-methylimidazolium dicyanamide | 69.1% |

| Pyridine | 1-Butyl-3-methylimidazolium dicyanamide | 72.7% |

| Carbazole | 1-Ethyl-3-methylimidazolium dicyanamide | ~100% |

| Carbazole | 1-Butyl-3-methylimidazolium dicyanamide | ~100% |

| Source: Green Chemistry vtt.fi |

The versatility of 1-Allyl-3-ethylimidazolium dicyanamide extends to the extraction of a wide array of polar organic solutes from non-polar media. Its performance can be quantified by activity coefficients at infinite dilution (γ∞), where a lower value indicates stronger favorable interactions between the ionic liquid and the solute, signifying better solubility and extraction capacity.

Data for the analogous 1-allyl-3-methylimidazolium dicyanamide shows very low γ∞ values for polar solutes like pyridine, acetonitrile (B52724), and 1-nitropropane, indicating its high capacity for these compounds. nih.gov In contrast, it shows high γ∞ values for alkanes, confirming its poor affinity for them. This large difference in activity coefficients is what drives the high selectivity in separation processes, such as removing thiophene from heptane. nih.gov

Ionic Liquid as Advanced Reaction Media

Beyond separations, this compound serves as a functional material and specialized solvent in polymer science, enabling the creation of advanced materials with unique properties.

The presence of the allyl group (-CH₂-CH=CH₂) on the imidazolium cation makes this compound a polymerizable ionic liquid (PIL). This functional group can undergo polymerization, typically via radical initiation, to form a polymer backbone while retaining the ionic moieties as pendant groups. illinois.edu The resulting materials, known as poly(ionic liquid)s, combine the mechanical properties of polymers with the unique characteristics of ionic liquids, such as ionic conductivity and thermal stability. rsc.org

Research on the polymerization of related allyl-imidazolium salts has shown that the reaction proceeds through the terminal double bond of the allyl group. illinois.edu These synthesized PILs are being explored for a variety of applications, including solid-state electrolytes, ion-gels, and conducting membranes, where the ionic portion facilitates ion transport. The dicyanamide anion can further influence the final properties of the polymeric material.

The dissolution of cellulose (B213188), a highly abundant biopolymer, is notoriously difficult due to its extensive and robust intermolecular hydrogen-bonding network. Imidazolium-based ionic liquids have emerged as highly effective solvents capable of disrupting this network without derivatizing the cellulose. researchgate.net

The dissolution mechanism is a synergistic effort between the cation and the anion. researchgate.netrsc.org The anion, if it is a strong hydrogen-bond acceptor, interacts with the hydroxyl protons of the cellulose chains. Simultaneously, the acidic protons on the imidazolium cation (particularly at the C2 position) form hydrogen bonds with the oxygen atoms of the cellulose hydroxyl groups. rsc.org

While much of the research has focused on 1-allyl-3-methylimidazolium chloride ([AMIM]Cl) as a potent cellulose solvent, the principles apply to dicyanamide-based variants. The effectiveness of this compound in this role would depend on the hydrogen-bond accepting strength of the dicyanamide anion. Once dissolved, the cellulose can be regenerated into various forms like fibers, films, or gels, or it can be chemically modified to produce cellulose-derived polymers like cellulose esters. researchgate.net The use of an ionic liquid as the solvent medium provides a controlled environment for these transformations.

Emerging Research Frontiers and Future Perspectives

Development of Novel Ionic Liquid Analogues and Derivatives with Tailored Properties

The "designer" nature of ionic liquids allows for the synthesis of novel analogues and derivatives with properties fine-tuned for specific applications. Research in this area is focused on modifying the cationic and anionic structures to control physicochemical characteristics like viscosity, hydrophobicity, and thermal stability.

One avenue of exploration is the synthesis of a series of 1-allyl-3-alkylimidazolium dicyanamides, where the alkyl chain length is varied. rsc.org This allows for precise control over properties such as hydrophobicity. For instance, dicyanamide-based ionic liquids with hexyl or longer alkyl chains on the imidazolium (B1220033) cation have been shown to be hydrophobic. rsc.org This tailored hydrophobicity is crucial for applications in areas like liquid-liquid extraction and in creating environmentally benign materials that are immiscible with water. rsc.orgresearchgate.net

Furthermore, the development of dicationic ionic liquids, such as those based on imidazolium and pyridinium (B92312) cores, represents another frontier. orientjchem.org These compounds, by virtue of having two cationic centers, can offer enhanced thermal stability and different coordination properties compared to their monocationic counterparts. The synthesis of such dicationic salts with the dicyanamide (B8802431) anion has been reported, opening up possibilities for new materials with unique characteristics. orientjchem.org

A forthcoming study, scheduled for publication in September 2024, will detail the synthesis and physical properties of a new derivative of 1-allyl-3-methylimidazolium (B1248449) chloride, investigated through both experimental and DFT studies. researchgate.net Such research into related imidazolium salts will undoubtedly inform the future synthesis of novel dicyanamide-based analogues. researchgate.net

Table 1: Comparison of Physicochemical Properties of Related Imidazolium Dicyanamide Ionic Liquids

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Viscosity (cP) |

| 1-Allyl-3-methylimidazolium dicyanamide | 189.22 roco.globalnih.gov | < Room Temperature iolitec.de | 1.11 (24 °C) roco.global | 17.6 (25 °C) roco.global |

| 1-Ethyl-3-methylimidazolium (B1214524) dicyanamide | 177.21 | -21 rsc.org | 1.10 (25 °C) | 21 (25 °C) rsc.org |

Note: Data for 1-Allyl-3-ethylimidazolium dicyanamide is not available. The table presents data for its close analogues.

Integration into Advanced Functional Materials and Devices

The unique properties of dicyanamide-based ionic liquids, such as high ionic conductivity and a wide electrochemical stability window, make them promising candidates for integration into advanced functional materials and devices.

A significant area of application is in energy storage. For example, 1-allyl-3-methylimidazolium dicyanamide ([AMIM][DCA]) has been successfully used as an electrolyte in high-energy-density supercapacitors based on graphene nanosheet electrodes. researchgate.net The planar structure of both the [AMIM] cation and the dicyanamide anion is believed to be compatible with the 2D structure of graphene, facilitating the reversible adsorption and desorption of ions during charging and discharging cycles. researchgate.net This results in high specific capacitance and energy density, making these systems promising for high-capacity energy storage. researchgate.net

In addition to energy storage, these ionic liquids are being explored as precursors for the synthesis of conducting polymeric materials. rsc.orgresearchgate.net The ability to polymerize the allyl or vinyl groups on the imidazolium cation while retaining the ionic conductivity of the dicyanamide anion could lead to the development of novel solid-state electrolytes and antistatic materials.

The use of related ionic liquids, such as 1-allyl-3-methylimidazolium chloride, to dissolve and process biomass like cellulose (B213188) for the creation of new chemical fibers also highlights the potential for dicyanamide analogues in sustainable material production. researchgate.net

Advanced Computational Modeling for Predictive Understanding

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are becoming indispensable tools for understanding the behavior of ionic liquids at the molecular level. This predictive understanding is crucial for the rational design of new ionic liquids with desired properties.

Direct dynamics trajectory simulations have been employed to study the reaction mechanisms of imidazolium-dicyanamide ionic liquids with oxidizers like nitrogen dioxide (NO2). nih.govresearchgate.netacs.org These simulations have revealed that the reactions are initiated by proton transfer from the alkyl or allyl group of the cation to the dicyanamide anion, or by alkyl abstraction. nih.govresearchgate.netacs.org Such detailed mechanistic insights are vital for the development of next-generation hypergolic fuels based on ionic liquids. researchgate.net

DFT calculations have also been used to investigate the cation-anion interactions in 1-allyl-3-methylimidazolium-based ionic liquids. nih.gov By optimizing the geometries of the ion pairs, researchers can study structural parameters, hydrogen bonding, and interaction energies, which govern the macroscopic properties of the ionic liquid. nih.gov These theoretical studies, when combined with experimental spectroscopic data (FT-IR and FT-Raman), provide a comprehensive picture of the molecular structure and vibrational modes of these compounds. nih.gov

Furthermore, computational workflows combining DFT with informatics techniques are being developed to predict the physicochemical properties of a large number of ionic liquids, enabling high-throughput screening for specific applications. researchgate.net

Sustainability Considerations in Industrial-Scale Applications and Recycling

For ionic liquids to be viable in industrial-scale applications, sustainability considerations, including their environmental impact and recyclability, are of paramount importance.

The development of hydrophobic ionic liquids is a step towards more environmentally friendly processes, as it can prevent their dissolution in water and facilitate easier separation and recovery. rsc.org Research has shown that by extending the alkyl chain on the 1-allyl-3-alkylimidazolium cation, hydrophobic dicyanamide ionic liquids can be synthesized. rsc.orgresearchgate.net

The recycling of ionic liquids from process streams is a key aspect of their sustainable use. For related compounds like 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), several recycling protocols from aqueous solutions have been proposed. researchgate.net These methods include:

Salting-out: Using salts like potassium phosphate (B84403) to induce phase separation. researchgate.net

Distillation: Separating the ionic liquid from water based on their different boiling points. researchgate.net

Crystallization: Cooling the solution to crystallize the ionic liquid. researchgate.net

Adsorption: Using materials like activated carbon to selectively adsorb the ionic liquid. researchgate.net

Membrane separation: Employing selective membranes to separate the ionic liquid from water. researchgate.net

These strategies could potentially be adapted for the recycling of this compound.

Moreover, the application of ionic liquids in the recycling of waste materials, such as the separation of nylon and cotton from blended fabrics using 1-allyl-3-methylimidazolium chloride, showcases their potential role in a circular economy. researchgate.net This not only addresses the issue of textile waste but also provides a source of valuable polymers for remanufacturing. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthesis and purification protocols for imidazolium-based dicyanamide ionic liquids?

- Methodology :

- Synthesis : Typically involves anion metathesis. For example, 1-Allyl-3-methylimidazolium bromide reacts with silver dicyanamide (Ag[N(CN)₂]) or potassium dicyanamide (K[N(CN)₂]) in aqueous or acetone media. The product is filtered to remove halide salts and dried under vacuum .

- Purification : ILs are often subjected to prolonged vacuum drying (e.g., 70°C for 48 hours under 0.01 Pa) to reduce water content. Karl Fischer titration ensures residual water ≤0.2% .

- Characterization : ¹H-NMR, FTIR, and elemental analysis confirm structure and purity (≥98%) .

Q. How are thermophysical properties (density, viscosity, conductivity) measured for dicyanamide-based ILs?

- Key Properties :

| Property | Value (for AMIm DCA) | Measurement Technique | Reference |

|---|---|---|---|

| Density (24°C) | 1.11 g/cm³ | Pycnometry or Anton-Paar densimeter | |

| Viscosity (25°C) | 18 cP | Rotational viscometer (e.g., SVM 3000) | |

| Conductivity (30°C) | 17.0 mS/cm | Impedance spectroscopy |

- Standard Protocols : Calibrate instruments with reference fluids, maintain controlled temperature (±0.1°C), and report uncertainty ranges (e.g., ±0.4% for density) .

Advanced Research Questions

Q. What reaction mechanisms govern the oxidation of allyl-functionalized dicyanamide ILs, and how are they studied?

- Case Study : Oxidation of 1-Allyl-3-methylimidazolium dicyanamide ([AMIM][DCA]) with NO₂ forms nitrites (RONO) and nitroamines (R₁R₂NNO₂), detected via FTIR and Raman spectroscopy. The allyl group’s double bond facilitates radical-mediated pathways .

- Kinetic Analysis : Reaction rates are monitored using levitated droplet experiments heated with a CO₂ laser. Activation energy (38.5 ± 2.3 kJ/mol) is derived from Arrhenius plots .

- Recommendation : For 1-Allyl-3-ethyl variants, compare steric/electronic effects of ethyl vs. methyl substituents using DFT calculations .

Q. How can molecular dynamics (MD) simulations predict solvation behavior and ion-pair interactions in dicyanamide ILs?

- Approach :

- Force Fields : Use OPLS-AA or CHARMM parameters for imidazolium cations and dicyanamide anions. Validate simulations against experimental density and diffusion coefficients .

- Key Findings : MD studies of [EMIM][DCA] reveal strong cation-anion hydrogen bonding and low viscosity due to [N(CN)₂]⁻’s weakly coordinating nature .

- Experimental Synergy : Pair simulations with ¹H-NMR chemical shifts to probe hydrogen bonding .

Q. What strategies enhance the performance of dicyanamide ILs in electrochemical applications (e.g., batteries or biosensors)?

- Battery Electrolytes :

- Zn Electrodeposition : [EMIM][DCA] suppresses dendrite growth in alkaline electrolytes by forming a stable SEI layer. Optimize IL concentration (e.g., 0.1–0.5 M) using cyclic voltammetry and SEM .

Data Contradictions and Recommendations

- Density Discrepancies : Reported densities for [AMIM][DCA] vary (1.11 g/cm³ in vs. 1.101 g/cm³ for [EMIM][DCA] in ). Attribute differences to purity, measurement techniques, or substituent effects.

- Toxicity vs. Anion Type : Dicyanamide ILs exhibit higher toxicity than chloride analogues . Prioritize structural modifications (e.g., alkyl chain length) to mitigate toxicity while retaining functionality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。